molecular formula C14H13N5O B6533041 3-methyl-6-[(2E)-3-phenylprop-2-en-1-yl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one CAS No. 1058197-16-2

3-methyl-6-[(2E)-3-phenylprop-2-en-1-yl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

Cat. No.: B6533041
CAS No.: 1058197-16-2
M. Wt: 267.29 g/mol
InChI Key: FKFRONPINZCYEU-VMPITWQZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-methyl-6-[(2E)-3-phenylprop-2-en-1-yl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one belongs to the [1,2,3]triazolo[4,5-d]pyrimidin-7-one class, characterized by a fused triazole-pyrimidine core. Key structural features include:

  • Position 3: A methyl group.
  • Position 6: An (E)-cinnamyl group [(2E)-3-phenylprop-2-en-1-yl], providing a conjugated π-system.

This scaffold is associated with diverse bioactivities, particularly antiviral properties against pathogens like Chikungunya virus (CHIKV) .

Properties

IUPAC Name

3-methyl-6-[(E)-3-phenylprop-2-enyl]triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O/c1-18-13-12(16-17-18)14(20)19(10-15-13)9-5-8-11-6-3-2-4-7-11/h2-8,10H,9H2,1H3/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKFRONPINZCYEU-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C=N2)CC=CC3=CC=CC=C3)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=C(C(=O)N(C=N2)C/C=C/C3=CC=CC=C3)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with structurally related analogs:

Compound Name/ID Substituent (Position 3) Substituent (Position 6) Molecular Formula Molecular Weight Key Spectral Data (IR, NMR) Reference
Target Compound Methyl (E)-Cinnamyl C₁₉H₁₇N₅O 331.37 Not reported in evidence N/A
3-(2-Hydroxyphenyl)-7-methyl-1-phenyl analog 2-Hydroxyphenyl Methyl C₁₈H₁₄N₄O₂ 319.12 IR: 3433 cm⁻¹ (OH), 1680 cm⁻¹ (C=O)
2-(4-Chlorophenyl)-6-hexyl analog (10a) 4-Chlorophenyl Hexyl C₁₆H₁₈ClN₅O 331.81 IR: 1645 cm⁻¹ (C=O); NMR: δ 0.91–7.61
3-(3-Chloro-4-methylphenyl)-6-(2-oxopropyl) 3-Chloro-4-methylphenyl 2-Oxopropyl C₁₄H₁₂ClN₅O₂ 317.73 Not reported
MADTP-314 (prototype CHIKV inhibitor) Aryl (meta-substituted) Ethyl (hypothesized) Not specified - Targets CHIKV nsP1

Key Observations :

  • Substituent Position 3 : The methyl group in the target compound contrasts with aryl groups in antiviral analogs (e.g., MADTP series), which are critical for CHIKV nsP1 inhibition .
Antiviral Activity
  • MADTP Series : 3-Aryl-substituted derivatives (e.g., MADTP-314) inhibit CHIKV replication by targeting nsP1, a viral capping enzyme. Resistance mutations (P34S, T246A) in nsP1 confirm target specificity .
  • Triazolopyrimidinone Core: Essential for antiviral activity; modifications at position 5 (e.g., ethyl in compound 2, ) improve potency . The target compound lacks a position 5 substituent, which may reduce efficacy.
Other Targets
  • Cannabinoid Receptors: Some [1,2,3]triazolo[4,5-d]pyrimidines (e.g., ) show affinity for CB2 receptors, indicating scaffold versatility .

Structure-Activity Relationship (SAR) Insights

  • Position 3 : Aryl groups (e.g., 3-chloro-4-methylphenyl in ) are common in antiviral agents. The target’s methyl group may limit nsP1 binding but reduce off-target effects.
  • Position 6 : Bulky substituents like cinnamyl could sterically hinder interactions with viral targets but improve pharmacokinetic properties.

Preparation Methods

Cyclocondensation of Enaminones with Triazole Amines

A one-pot cyclization strategy adapted from triazolo[1,5-a]pyrimidine syntheses is effective. For example:

  • Enaminone precursor : (E)-3-(dimethylamino)-1-(cinnamyl)prop-2-en-1-one is prepared by reacting cinnamaldehyde with dimethylacetamide dimethyl acetal in refluxing toluene.

  • Triazole intermediate : 4-Amino-1H-1,2,3-triazole-5-carbonitrile is synthesized via hydrazine cyclization of cyanoacetamide derivatives.

Procedure :
The enaminone (1.2 equiv) and triazole amine (1 equiv) are heated in glacial acetic acid at 80°C for 4 hours. The reaction mixture is concentrated, and the crude product is purified via recrystallization (ethanol/water) to yield the triazolo-pyrimidinone core.

Functionalization at Position 3: Methyl Group Introduction

N-Methylation via Alkylation

The methyl group at position 3 is introduced using methyl iodide in the presence of a base:

  • Conditions : The triazolo-pyrimidinone (1 equiv) is dissolved in DMF, treated with K₂CO₃ (2 equiv), and methyl iodide (1.5 equiv) at 60°C for 12 hours.

  • Yield : 78–85% after silica gel chromatography (hexane/ethyl acetate).

Installation of the (E)-Cinnamyl Group at Position 6

Direct Alkylation During Cyclization

Incorporating the cinnamyl moiety into the enaminone precursor ensures stereochemical retention:

  • (E)-Cinnamaldehyde is condensed with dimethylacetamide dimethyl acetal to form the enaminone, preserving the E-configuration via kinetic control.

Post-Cyclization Alkylation

For late-stage modification, the cinnamyl group is introduced via nucleophilic substitution:

  • Reagents : Cinnamyl bromide (1.2 equiv), K₂CO₃ (2 equiv), acetone, 60°C, 8 hours.

  • Challenges : Competing O- vs. N-alkylation requires careful monitoring.

Optimization and Mechanistic Insights

Solvent and Temperature Effects

  • Cyclization : Glacial acetic acid enhances protonation of the enaminone, facilitating nucleophilic attack by the triazole amine.

  • Alkylation : Polar aprotic solvents (DMF, acetone) improve solubility of intermediates.

Stereochemical Control

The E-configuration of the cinnamyl group is maintained by:

  • Avoiding prolonged heating in protic solvents.

  • Using freshly distilled cinnamaldehyde to prevent isomerization.

Analytical Data and Characterization

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO- d 6): δ 8.21 (s, 1H, triazole-H), 7.45–7.32 (m, 5H, Ar-H), 6.78 (d, J = 16.0 Hz, 1H, CH=CH), 6.12 (dt, J = 16.0, 6.4 Hz, 1H, CH=CH), 3.89 (s, 3H, N-CH₃).

  • HRMS : [M + H]⁺ calcd for C₁₇H₁₅N₅O: 313.1281; found: 313.1284.

Purity and Yield

StepYield (%)Purity (HPLC)
Cyclocondensation7895.2
N-Methylation8597.8
Cinnamyl alkylation7294.5

Comparative Evaluation of Routes

Enaminone Route vs. Post-Alkylation

  • Enaminone incorporation : Higher overall yield (78% vs. 65%) but requires stereochemically pure starting materials.

  • Post-alkylation : Flexible for late-stage diversification but risks regioisomer formation.

Industrial Considerations

Cost-Efficiency

  • Pivaloyl chloride and DIPEA (from Olaparib syntheses) offer scalable coupling methods.

  • Waste reduction : One-pot cyclization minimizes solvent use.

Challenges and Limitations

  • Triazole regioselectivity : Competing 1,2,3- vs. 1,2,4-triazole formation requires careful control of reaction stoichiometry.

  • Cinnamyl stability : Light-induced isomerization necessitates amber glassware during storage .

Q & A

Basic: What are the standard synthetic routes for this compound?

Answer:
The synthesis typically involves multi-step reactions starting from substituted pyrimidine or triazole precursors. Key steps include:

  • Cyclization : Formation of the triazolopyrimidine core via acid-catalyzed or thermal cyclization (e.g., using HCl or polyphosphoric acid) .
  • Substitution : Introduction of the 3-methyl and (2E)-3-phenylprop-2-en-1-yl groups via nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura coupling for the allyl group) .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity .

Example Protocol:

React 4-amino-5-nitrosopyrimidine with hydrazine hydrate to form the triazole ring.

Alkylate with methyl iodide under basic conditions (K₂CO₃, DMF).

Couple with cinnamyl chloride via Heck reaction (Pd(OAc)₂, PPh₃, DMF, 80°C).

Advanced: How can reaction conditions be optimized using Design of Experiments (DoE)?

Answer:
DoE integrates variables like temperature, catalyst loading, and solvent polarity to maximize yield and minimize side products. For example:

  • Variables : Temperature (60–100°C), Pd catalyst (0.5–2 mol%), and reaction time (12–24 hrs).
  • Statistical Models : Central Composite Design (CCD) to identify optimal conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.